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Compound of Interest

Compound Name: 2-Methyl-5-(p-tolyldiazenyl)aniline

Cat. No.: B12400892

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical
characterization of the azo compound 2-Methyl-5-(p-tolyldiazenyl)aniline. The methodologies
outlined herein are essential for confirming the identity, purity, and structural integrity of this
compound, which is crucial for its application in research and development. While specific
experimental data for this exact molecule is not extensively available in peer-reviewed
literature, this guide consolidates standard analytical techniques for azo dyes and presents
representative data from structurally analogous compounds to provide a comprehensive
analytical framework.

Compound Identification and Properties

2-Methyl-5-(p-tolyldiazenyl)aniline is an aromatic azo compound. Key identifiers and
physicochemical properties are summarized below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12400892?utm_src=pdf-interest
https://www.benchchem.com/product/b12400892?utm_src=pdf-body
https://www.benchchem.com/product/b12400892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value

IUPAC Name 2-methyl-5-[(4-methylphenyl)diazenyl]aniline[1]
Molecular Formula C14H1sN3[1]

Molecular Weight 225.29 g/mol [1]

CAS Number 97-56-3[2]

Appearance Expected to be a colored solid

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Methyl-5-
(p-tolyldiazenyl)aniline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are
responsible for its color. The extended conjugation system created by the aromatic rings and
the azo group results in characteristic absorption bands in the visible region.

Representative Data (for analogous azo dyes)

Molar Absorptivity

Solvent Amax (nm) (©) Reference
€
Ethanol ~410 Not Reported [3]
Methanol 400-500 Not Reported General Azo Dyes

Protocol: UV-Vis Spectroscopic Analysis

o Solution Preparation: Prepare a stock solution of the compound in a suitable spectroscopic
grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1
mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 pg/mL) to ensure the
absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
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e Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
¢ Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.

e Analysis: Identify the wavelength of maximum absorption (Amax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by
detecting their characteristic vibrational frequencies.

Representative FT-IR Data (for (E)-1,2-Di-p-tolyldiazene and other analogous azo compounds)

Functional Group Characteristic Expe?ted for 2-I\.llfethyl-5-(p-
Wavenumber (cm~2) tolyldiazenyl)aniline

N-H Stretch (Amine) 3500 - 3300 Present

C-H Stretch (Aromatic) 3100 - 3000 Present

C-H Stretch (Aliphatic, -CH3) 2960 - 2850 Present

N=N Stretch (Azo) 1630 - 1575 Present, may be weak

C=C Stretch (Aromatic) 1600 - 1450 Present

C-N Stretch (Amine) 1340 - 1250 Present

Protocol: FT-IR Spectroscopic Analysis

o Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total
Reflectance (ATR) accessory.

o KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry KBr powder
(100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.

 Instrumentation: Use a calibrated FT-IR spectrometer.
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e Measurement: Record the spectrum in the range of 4000 to 400 cm~1.

» Analysis: Identify the characteristic absorption bands corresponding to the functional groups
of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Both *H and 3C NMR are essential for unambiguous structure confirmation.

Representative *H NMR Data (for (E)-1,2-Di-p-tolyldiazene in CDCls)

Chemical Shift (5,

Proton Multiplicity Integration
ppm)

Aromatic-H 7.86 d 4H

Aromatic-H 7.40 d 4H

-CHs 2.46 S 6H

Expected *H NMR Signals for 2-Methyl-5-(p-tolyldiazenyl)aniline

e Aromatic Protons: Multiple signals in the range of 6.5 - 8.0 ppm.

* Amine Protons (-NHz): A broad singlet, the chemical shift of which is solvent-dependent.
e Methyl Protons (-CHs): Two distinct singlets, likely in the range of 2.2 - 2.5 ppm.

Representative 13C NMR Data (for (E)-1,2-Di-p-tolyldiazene in CDCIs)

Carbon Chemical Shift (6, ppm)
Aromatic-C 151.0
Aromatic-C 141.4
Aromatic-C 129.9
Aromatic-C 122.9
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Protocol: NMR Spectroscopic Analysis

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Measurement: Acquire *H and 3C NMR spectra. Other experiments like COSY, HSQC, and
HMBC can be performed for more detailed structural elucidation.

e Analysis: Integrate the proton signals and assign the chemical shifts to the respective
protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can
provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

lon ml/z
[M]* (Molecular lon) 225.13
[M+H]* (Protonated Molecule) 226.13

Protocol: Mass Spectrometric Analysis

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

e Instrumentation: Use a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Measurement: Infuse the sample solution into the mass spectrometer and acquire the mass
spectrum in positive ion mode.
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e Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm
the structure.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of 2-Methyl-5-(p-
tolyldiazenyl)aniline and for isolating it from reaction mixtures.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for monitoring reaction progress and assessing sample
purity.

Protocol: TLC Analysis
o Stationary Phase: Silica gel 60 Fzs4 TLC plates.

» Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
The optimal ratio should be determined experimentally to achieve good separation (Rf value
between 0.2 and 0.8).

o Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g.,
dichloromethane) and spot it onto the TLC plate.

o Development: Place the TLC plate in a developing chamber containing the mobile phase.

 Visualization: Visualize the spots under UV light (254 nm and/or 365 nm) or by staining with
a suitable reagent (e.g., potassium permanganate).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of purity and for preparative
purification.

Protocol: HPLC Analysis
e Instrumentation: An HPLC system equipped with a UV-Vis detector.

o Stationary Phase: A C18 reversed-phase column is typically suitable for azo dyes.
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» Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or
trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

» Detection: Monitor the elution profile at the Amax of the compound.

e Analysis: The purity of the sample can be determined by the relative peak area of the main

component.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the characterization and purification

of 2-Methyl-5-(p-tolyldiazenyl)aniline.
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Caption: Workflow for the characterization of the synthesized compound.
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Caption: A typical workflow for the purification of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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